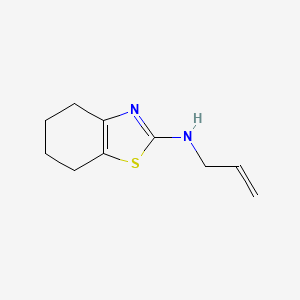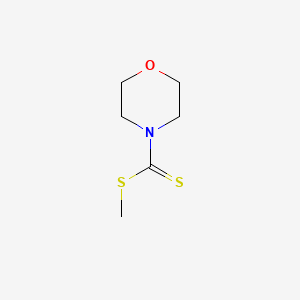
Methyl morpholine-4-carbodithioate
Overview
Description
Methyl morpholine-4-carbodithioate is an organic compound with the molecular formula C6H11NOS2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carbodithioate group
Biochemical Analysis
Biochemical Properties
Methyl morpholine-4-carbodithioate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the detoxification processes, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of the enzyme’s activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also inhibit or activate enzymes by forming covalent bonds with their active sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in persistent changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in detoxification and metabolic regulation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl morpholine-4-carbodithioate can be synthesized through the reaction of morpholine with carbon disulfide and methyl iodide. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Methylation: The morpholine-4-carbodithioate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamates and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and proteins.
Industry: It is used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl morpholine-4-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions and proteins, leading to inhibition of enzyme activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Methyl morpholine-4-carbodithioate can be compared with other dithiocarbamate derivatives:
Morpholine-4-carbodithioate: Similar structure but lacks the methyl group.
Dithis compound: Contains two methyl groups instead of one.
Ethyl morpholine-4-carbodithioate: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the methyl group enhances its solubility and reactivity compared to its non-methylated counterparts .
Properties
IUPAC Name |
methyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUSDFNBHXWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407728 | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62604-08-4 | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl morpholine-4-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of the Methyl morpholine-4-carbodithioate derivatives discussed in the research?
A1: The research focuses on a series of compounds containing a this compound moiety linked to a substituted chromene ring system. The general structure consists of a morpholine ring attached to a carbodithioate group, which is further linked to the chromene unit through a methylene bridge. Various substituents are present on the chromene ring, influencing the compound's overall properties.
Q2: What do we know about the structural characteristics of these compounds from crystallographic studies?
A2: Single-crystal X-ray diffraction studies reveal valuable insights into the three-dimensional structures of these compounds. - The chromene ring system generally exists in a near-planar conformation. [, , , , ] - The morpholine ring adopts a chair conformation. [, , , , ] - The dihedral angle between the chromene and morpholine rings varies depending on the substituents, influencing the overall molecular shape. [, , , , ] - Crystal packing often involves weak intermolecular interactions such as C—H⋯O and C—H⋯S hydrogen bonds and π–π interactions. [, , , , ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.
Q3: Are there any computational studies on these compounds, and what information do they provide?
A3: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate (6-methoxy-2-oxo-2H-chromen-4-yl) this compound. [] These studies provide insights into the electronic structure, vibrational frequencies, and reactivity of the compound. Additionally, molecular docking studies have been performed to explore the potential interactions of these compounds with biological targets, providing information about possible binding modes and affinities. [, ]
Q4: Has any research explored the biological activity of these compounds?
A4: Yes, some studies have explored the potential of these compounds as anticholinesterase agents for Alzheimer’s disease treatment. [] Specifically, benzimidazole-containing morpholine dithiocarbamate derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in acetylcholine breakdown. This research suggests that modifying the substituents on the benzimidazole ring could lead to compounds with enhanced dual inhibitory activity against both AChE and BuChE. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
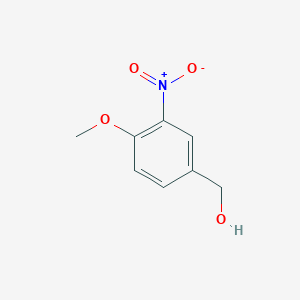
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)
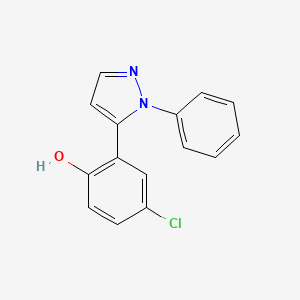
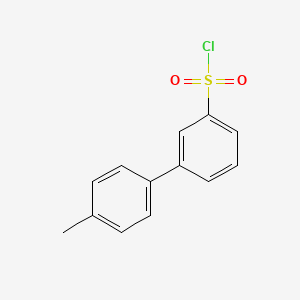
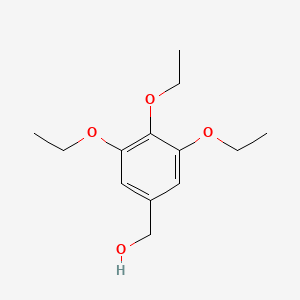
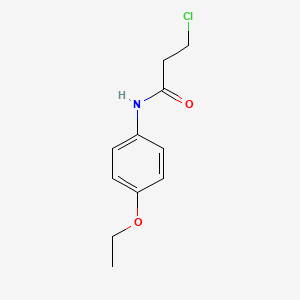
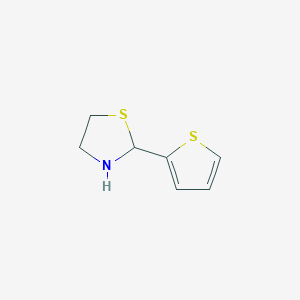
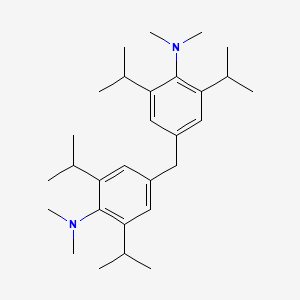
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
